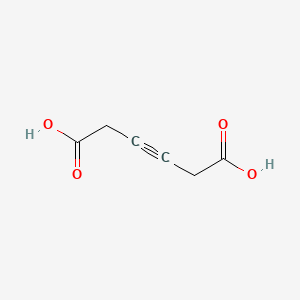
Propan-2-yloxycyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yloxycyclopropane is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative where one of the hydrogen atoms is replaced by a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yloxycyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with isopropyl alcohol under controlled conditions . Another method includes the use of cyclopropylcarbinol and isopropyl bromide in the presence of a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yloxycyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the propan-2-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropanes .
Scientific Research Applications
Propan-2-yloxycyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propan-2-yloxycyclopropane exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethanol
- Cyclopropylmethyl bromide
- Cyclopropylamine
Uniqueness
Its propan-2-yloxy group provides additional functionalization possibilities, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
5426-40-4 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
propan-2-yloxycyclopropane |
InChI |
InChI=1S/C6H12O/c1-5(2)7-6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
VJWPDEOVRRJIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


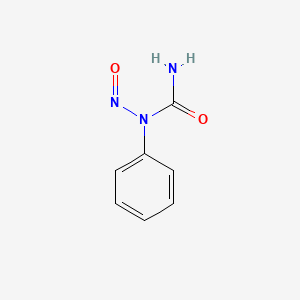
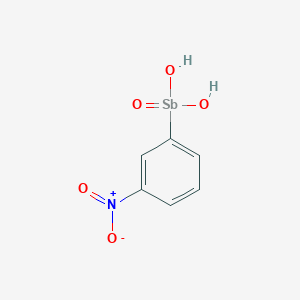
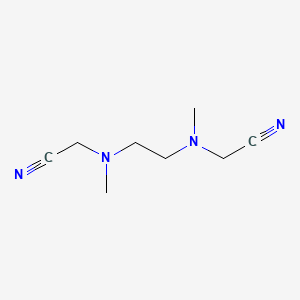
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
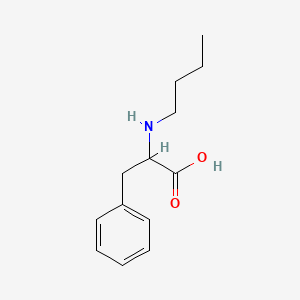

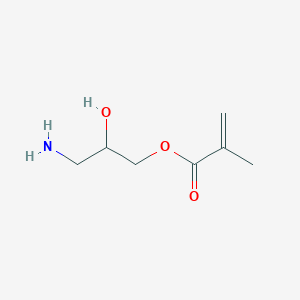
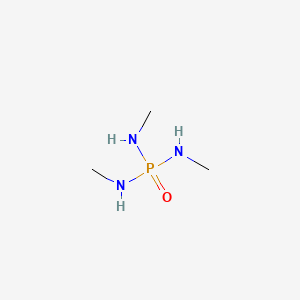
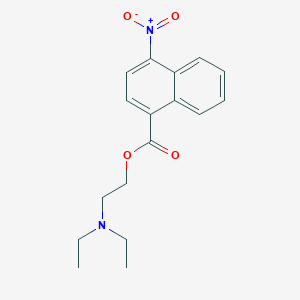

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


